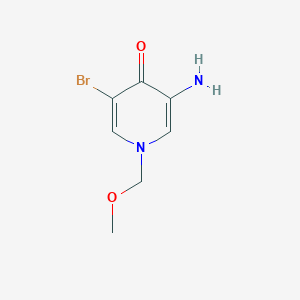
6-(Ethanesulfonyl)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Ethanesulfonyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C₈H₉NO₄S and a molecular weight of 215.23 g/mol . This compound is a derivative of pyridinecarboxylic acid, which is a monocarboxylic acid derivative of pyridine . It is primarily used for research purposes and has various applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethanesulfonyl)pyridine-3-carboxylic acid typically involves the sulfonylation of pyridine-3-carboxylic acid. One common method is the reaction of pyridine-3-carboxylic acid with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
6-(Ethanesulfonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .
Aplicaciones Científicas De Investigación
6-(Ethanesulfonyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(Ethanesulfonyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): A derivative of pyridinecarboxylic acid with a carboxyl group at the 2-position.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): A derivative with a carboxyl group at the 4-position.
Uniqueness
6-(Ethanesulfonyl)pyridine-3-carboxylic acid is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C8H9NO4S |
|---|---|
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
6-ethylsulfonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO4S/c1-2-14(12,13)7-4-3-6(5-9-7)8(10)11/h3-5H,2H2,1H3,(H,10,11) |
Clave InChI |
RHTXQYXTJLBSNE-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=NC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



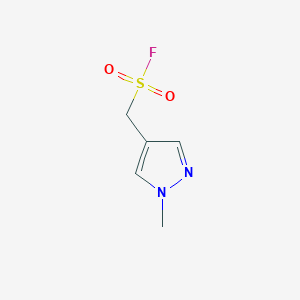
![2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13158360.png)
![N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13158368.png)

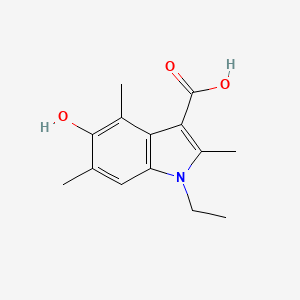
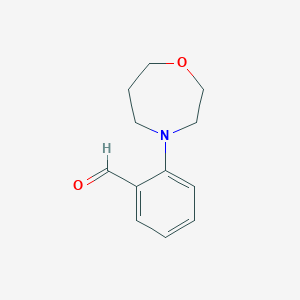
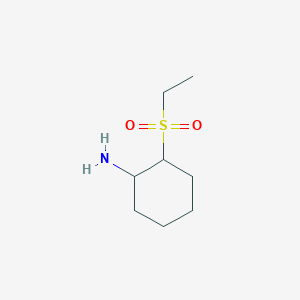

![1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea](/img/structure/B13158417.png)


![N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B13158435.png)
